molecular formula C6H3ClN2O3 B15350007 4-Nitropyridine-2-carbonyl chloride CAS No. 230312-97-7

4-Nitropyridine-2-carbonyl chloride

Cat. No.: B15350007
CAS No.: 230312-97-7
M. Wt: 186.55 g/mol
InChI Key: KXVRYVUBBIMNHH-UHFFFAOYSA-N
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Description

4-Nitropyridine-2-carbonyl chloride is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration of Pyridine Derivatives: One common method involves the nitration of pyridine derivatives using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination processes, ensuring the efficient synthesis of this compound with high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different aminopyridine derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized pyridine derivatives.

  • Reduction Products: Aminopyridine derivatives.

  • Substitution Products: Functionalized pyridine derivatives.

Scientific Research Applications

4-Nitropyridine-2-carbonyl chloride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is involved in the synthesis of pharmaceuticals and the investigation of drug candidates.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-nitropyridine-2-carbonyl chloride exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug molecules. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloropyridine-4-carbonyl chloride: Similar structure with different positions of substituents.

  • 2-Pyridinecarbonyl chloride: Lacks the nitro group present in 4-nitropyridine-2-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of both nitro and carbonyl chloride groups on the pyridine ring, which influences its reactivity and applications.

Properties

CAS No.

230312-97-7

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

4-nitropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H

InChI Key

KXVRYVUBBIMNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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